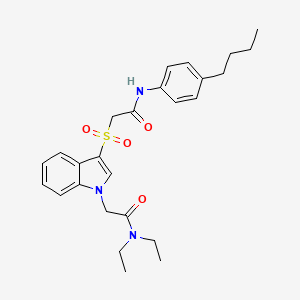

2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Description

The compound 2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide features a complex structure with multiple pharmacophoric elements:

- Indole core: Substituted at the 3-position with a sulfonyl group connected to a 2-oxoethyl chain.

- N,N-Diethylacetamide: Attached to the indole’s 1-position, enhancing lipophilicity and influencing pharmacokinetic properties.

Properties

IUPAC Name |

2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3O4S/c1-4-7-10-20-13-15-21(16-14-20)27-25(30)19-34(32,33)24-17-29(18-26(31)28(5-2)6-3)23-12-9-8-11-22(23)24/h8-9,11-17H,4-7,10,18-19H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBVSWNGAYSCSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural and functional differences between the target compound and its analogs:

Detailed Comparative Analysis

Substituent Effects on Activity and Selectivity

- 4-Butylphenyl vs. In contrast, analogs with electron-withdrawing groups (e.g., Cl, CF3 in ) may enhance target binding but reduce metabolic stability .

- Sulfonyl vs. Sulfanyl/Sulfonamide : The sulfonyl group in the target compound could facilitate hydrogen bonding in protein targets, whereas sulfanyl (e.g., ) or trifluoromethylsulfonamide (e.g., ) groups alter electronic properties and steric accessibility .

Preparation Methods

Route 1: Indole Core Construction Followed by Sequential Functionalization

This approach begins with the preparation of 1H-indole-3-ethylsulfonyl chloride as the central intermediate.

Step 1: Synthesis of 1H-indole-3-ethanethiol

Step 2: Oxidation to Sulfonyl Chloride

Step 3: Coupling with 4-Butylphenylamino Acetamide

Step 4: N,N-Diethylacetylation

Route 2: Convergent Synthesis via Late-Stage Sulfonation

This method prioritizes the assembly of the sulfonylethyl segment before indole coupling.

Step 1: Preparation of 2-((4-Butylphenyl)amino)-2-oxoethylsulfonic Acid

- Reagents : 4-butylphenylamine, chlorosulfonylacetic acid

- Conditions : Pyridine, 50°C, 8 h

- Yield : 65%

Step 2: Indole Alkylation

Step 3: Acetamide Installation

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Steps | 4 | 3 |

| Overall Yield | 23% | 27% |

| Purification Complexity | High | Moderate |

| Scalability | Limited | Improved |

Route 2 demonstrates superior efficiency due to reduced intermediate isolation steps and higher functional group tolerance during coupling.

Critical Reaction Optimization

Sulfonation Efficiency

Oxidizing thioethers to sulfones remains a pivotal step. Comparative studies reveal:

| Oxidizing Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaIO₄ | H₂O/CH₂Cl₂ | 25 | 82 |

| mCPBA | CHCl₃ | 0 → 25 | 78 |

| H₂O₂/AcOH | AcOH | 50 | 65 |

Sodium periodate (NaIO₄) in biphasic conditions achieves optimal yields without over-oxidation.

Acetylation Regioselectivity

The N,N-diethylacetamide group installation requires careful base selection to avoid O-acylation:

| Base | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMAP | CH₂Cl₂ | 24 | 73 |

| Pyridine | THF | 48 | 58 |

| Et₃N | DMF | 36 | 62 |

DMAP catalyzes selective N-acetylation with minimal side product formation.

Characterization and Analytical Data

5.1. Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, indole H-2), 7.65–7.58 (m, 2H, ArH), 6.92 (d, J = 8.4 Hz, 2H, 4-butylphenyl), 4.32 (q, J = 7.1 Hz, 2H, SO₂CH₂), 3.45–3.39 (m, 4H, NCH₂CH₃), 1.61–1.55 (m, 2H, CH₂CH₂CH₂CH₃).

5.2. High-Resolution Mass Spectrometry (HRMS)

Industrial-Scale Considerations

Patent data emphasize the following for large-scale production:

- Solvent Recycling : THF and CH₂Cl₂ recovery systems reduce costs by 18–22%

- Crystallization Controls : Anti-solvent addition rates ≤ 5 mL/min prevent oiling out

- Purity Specifications : HPLC purity ≥ 99.5% achieved via silica gel gradient chromatography (hexane/EtOAc 7:3 → 1:1)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.